molecular formula C16H23NO4Se B3332073 Boc-Sec(pMeBzl)-OH CAS No. 869646-27-5

Boc-Sec(pMeBzl)-OH

Cat. No. B3332073
CAS RN: 869646-27-5
M. Wt: 372.3 g/mol
InChI Key: BYCRDJVKMSGEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-Sec(pMeBzl)-OH”, also known as “BOC-CYSTEINOL(PMEBZL)”, is an organic compound . It is commonly used in the field of organic synthesis as an intermediate for synthesizing polypeptides .


Synthesis Analysis

The synthesis of “Boc-Sec(pMeBzl)-OH” typically involves the reaction of Boc-protected cysteine with certain chemical reagents under appropriate conditions .


Physical And Chemical Properties Analysis

“Boc-Sec(pMeBzl)-OH” is a white solid that is stable at room temperature . It is soluble in organic solvents such as ethanol and dimethylformamide . The predicted boiling point is 457.0±45.0 °C, and the density is 1.119 .

Safety and Hazards

As a chemical intermediate, “Boc-Sec(pMeBzl)-OH” should be handled with care to avoid toxicity and skin irritation . It should be stored in a dry, cool place, away from fire sources and oxidizing agents .

properties

IUPAC Name

3-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4Se/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCRDJVKMSGEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Sec(pMeBzl)-OH
Reactant of Route 2
Reactant of Route 2
Boc-Sec(pMeBzl)-OH
Reactant of Route 3
Boc-Sec(pMeBzl)-OH
Reactant of Route 4
Reactant of Route 4
Boc-Sec(pMeBzl)-OH
Reactant of Route 5
Reactant of Route 5
Boc-Sec(pMeBzl)-OH
Reactant of Route 6
Boc-Sec(pMeBzl)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.